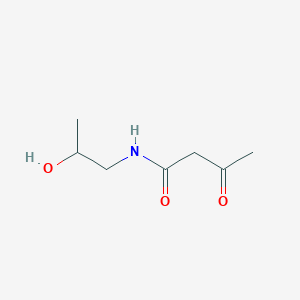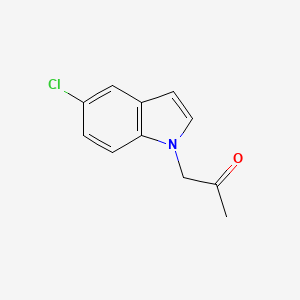
2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine is an organic compound with a complex structure that includes an indole ring substituted with a dimethylaminoethoxy group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The dimethylaminoethoxy group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole is replaced by the dimethylaminoethoxy moiety. The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole ring or the dimethylaminoethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Applications De Recherche Scientifique
2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethoxy group can enhance the compound’s ability to cross cell membranes, while the methoxy group can influence its binding affinity and selectivity. The indole ring is known to interact with various biological targets, potentially modulating signaling pathways and biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Dimethylaminoethoxy)ethanol: Shares the dimethylaminoethoxy group but lacks the indole and methoxy groups.
5-Methoxyindole: Contains the indole and methoxy groups but lacks the dimethylaminoethoxy group.
N,N-Dimethyltryptamine (DMT): Contains the indole ring and dimethylamino group but differs in the overall structure.
Uniqueness
2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-[(5-methoxy-1H-indol-6-yl)oxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H18N2O2/c1-15(2)6-7-17-13-9-11-10(4-5-14-11)8-12(13)16-3/h4-5,8-9,14H,6-7H2,1-3H3 |
Clé InChI |
MFCOZZVJQJYWJD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=C(C=C2C=CNC2=C1)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(5-amino-2-methylphenyl)-4-(cyclopropylamino)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B8504305.png)

![4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid](/img/structure/B8504316.png)






